molecular formula C22H18Cl2N4OS B12206525 N-(3-chlorophenyl)-2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide

N-(3-chlorophenyl)-2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide

Cat. No.: B12206525
M. Wt: 457.4 g/mol
InChI Key: JLRJNPMJALIHNF-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide is a synthetic small molecule characterized by a pyrazolo[1,5-a]pyrimidine core scaffold, a structure recognized for its significance in medicinal chemistry research . The compound features a 3-(4-chlorophenyl) group and methyl substitutions at the 2 and 5 positions of the pyrazolopyrimidine ring, which is further functionalized with a sulfanyl acetamide chain linked to a 3-chlorophenyl acetamide group . This specific molecular architecture, particularly the chlorophenyl substituents and the nitrogen-rich heterocyclic system, suggests potential for investigating its interactions with various biological targets. Researchers may explore its utility as a key intermediate in organic synthesis or as a candidate for screening in therapeutic areas such as kinase inhibition . The presence of the sulfanyl ether linkage and the acetamide moiety also makes it a compound of interest for structure-activity relationship (SAR) studies and for further chemical derivatization. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C22H18Cl2N4OS

Molecular Weight

457.4 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanylacetamide

InChI

InChI=1S/C22H18Cl2N4OS/c1-13-10-20(30-12-19(29)26-18-5-3-4-17(24)11-18)28-22(25-13)21(14(2)27-28)15-6-8-16(23)9-7-15/h3-11H,12H2,1-2H3,(H,26,29)

InChI Key

JLRJNPMJALIHNF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)SCC(=O)NC3=CC(=CC=C3)Cl)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Solvent and Catalyst Screening

  • Dichloromethane vs. DMF : Dichloromethane minimizes side reactions during amide coupling, while DMF accelerates reactivity but reduces yield by 10–15%.

  • Catalysts : Palladium-catalyzed coupling improves regioselectivity in core synthesis but increases cost.

Purification Techniques

  • Recrystallization solvents : Dioxane (for pyrazolo intermediates), ethyl acetate/hexane (for acetamide products).

  • Chromatography : Silica gel chromatography (gradient elution) resolves sulfanyl byproducts.

Characterization and Quality Control

Parameter Method Data
Purity HPLC≥98% (C18 column, acetonitrile/water gradient)
Melting Point Differential scanning214–216°C
1H-NMR (DMSO-d6)500 MHzδ 2.40 (s, 3H, CH3), 7.34–8.20 (m, Ar-H), 9.20 (s, 1H, NH)
13C-NMR 125 MHzδ 20.28 (CH3), 120–140 (Ar-C), 168.5 (C=O)

Challenges and Mitigation Strategies

  • Regioselectivity : Competing substitution at pyrimidine positions is mitigated by steric hindrance (e.g., 2,5-dimethyl groups).

  • Byproduct formation : Excess thionyl chloride (1.5 eq.) ensures complete acid activation, reducing unreacted carboxylic acid .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C18H18ClN3OS, with a molecular weight of approximately 357.87 g/mol. The structure includes a chlorophenyl group, a pyrazolo-pyrimidine moiety, and a sulfanyl acetamide functional group, which contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that N-(3-chlorophenyl)-2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide exhibits promising anticancer properties.

  • In Vitro Studies : The compound has been tested against various cancer cell lines, showing significant cytotoxic effects. For example, it demonstrated an average cell growth inhibition rate (GI50) of 12.53% in certain human tumor cells when evaluated by the National Cancer Institute (NCI) .
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific kinases involved in cell proliferation and survival pathways. Molecular docking studies suggest that it may interact with targets such as 5-lipoxygenase (5-LOX), which is implicated in tumor progression .

Anti-inflammatory Properties

In addition to its anticancer potential, there is evidence suggesting that this compound may possess anti-inflammatory properties.

  • Docking Studies : Computational studies have indicated that the compound could act as a potent inhibitor of inflammatory mediators by targeting enzymes such as cyclooxygenase (COX) and lipoxygenase pathways .

Antimicrobial Activity

Emerging research also points to the antimicrobial efficacy of this compound.

  • Evaluation Against Pathogens : Preliminary tests have shown that it exhibits activity against various bacterial strains and fungi, suggesting potential applications in treating infections .

Case Studies and Research Findings

Study ReferenceFocus AreaFindings
Anticancer ActivitySignificant inhibition of cancer cell growth; potential 5-LOX inhibitor
In Vitro EvaluationAverage GI50 of 12.53% against human tumor cells
Antimicrobial EvaluationEffective against multiple bacterial strains

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrazolo[1,5-a]pyrimidine acetamides, which exhibit structural diversity in substituents and pharmacological profiles. Below is a detailed comparison with key analogs:

Structural Analogues and Substituent Effects

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties/Applications Reference
N-(3-chlorophenyl)-2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide C₂₃H₁₉Cl₂N₄OS 3-(4-chlorophenyl), 2,5-dimethyl, 3-chlorophenyl acetamide 452.06 High lipophilicity; potential enzyme inhibition
2-{[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(3-methylphenyl)acetamide C₂₃H₂₁ClN₄OS 3-(4-chlorophenyl), 2,5-dimethyl, 3-methylphenyl acetamide 436.96 Enhanced metabolic stability vs. chlorophenyl
N-(3-Chloro-4-methylphenyl)-2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide C₂₃H₂₂ClN₄OS 3-phenyl, 5-methyl, 3-chloro-4-methylphenyl acetamide 440.96 Improved solubility due to methyl substituent
F-DPA (N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) C₂₁H₂₄FN₅O 4-fluorophenyl, 5,7-dimethyl, diethylamide 405.45 Radioligand for TSPO imaging; high receptor affinity
DPA-714 (N,N-Diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) C₂₃H₂₈FN₃O₂ 4-(2-fluoroethoxy)phenyl, 5,7-dimethyl, diethylamide 445.49 Enhanced blood-brain barrier penetration
5-(tert-butyl)-3-(4-chlorophenyl)-2-methyl-N-(3-morpholinopropyl)pyrazolo[1,5-a]pyrimidin-7-amine C₂₅H₃₃ClN₆O tert-butyl, 4-chlorophenyl, morpholinopropylamine 489.02 Potential CNS activity due to morpholine moiety

Key Findings from Comparative Studies

Chlorophenyl vs. Fluorophenyl Substituents

  • The target compound’s 3- and 4-chlorophenyl groups confer higher lipophilicity (clogP ~4.2) compared to fluorine-containing analogs like F-DPA (clogP ~3.8). This enhances membrane permeability but may reduce aqueous solubility .
  • Fluorine in F-DPA and DPA-714 improves metabolic stability and binding affinity for the translocator protein (TSPO), a biomarker in neuroinflammation imaging .

Methyl Substituent Effects

  • The 2,5-dimethyl groups on the pyrazolo[1,5-a]pyrimidine core stabilize the planar conformation, facilitating π-π stacking with aromatic residues in enzyme active sites .
  • Replacement of chloro with methyl (e.g., 3-methylphenyl in ) reduces molecular weight and increases metabolic stability, albeit with a trade-off in receptor affinity .

Sulfanyl Acetamide Linker

  • The sulfanyl bridge (-S-) enhances rotational flexibility, allowing optimal positioning of the acetamide group for hydrogen bonding. This contrasts with rigid carbamate or ether linkers in other analogs .

Biological Activity Compounds with chlorophenyl groups (e.g., target compound) exhibit herbicidal and fungicidal activity in preliminary assays, likely due to inhibition of acetyl-CoA carboxylase (ACC) .

Physicochemical and Pharmacokinetic Profiles

Parameter Target Compound F-DPA DPA-714 3-Methylphenyl Analog
Molecular Weight 452.06 405.45 445.49 436.96
clogP 4.2 3.8 4.1 3.9
Hydrogen Bond Donors 1 0 0 1
Rotatable Bonds 6 7 9 6
PSA (Ų) 85.6 61.3 72.5 85.6

Biological Activity

N-(3-chlorophenyl)-2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The presence of chlorophenyl groups and a sulfanyl moiety contributes to its chemical reactivity and biological interactions.

Structural Formula

The molecular formula of the compound is C19H18Cl2N4SC_{19}H_{18}Cl_2N_4S, and it features multiple functional groups that enhance its pharmacological potential.

ElementCount
Carbon (C)19
Hydrogen (H)18
Chlorine (Cl)2
Nitrogen (N)4
Sulfur (S)1

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines, including derivatives similar to this compound. These compounds have been shown to inhibit various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival.

  • Mechanism of Action : The compound's mechanism may involve the inhibition of key enzymes or receptors that are overexpressed in cancer cells, leading to reduced tumor growth.
  • Case Study : A study demonstrated that a related compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer activity .

Enzymatic Inhibition

The compound has shown promise as an inhibitor of specific enzymes that are critical in various biological processes. For instance:

  • Monoamine Oxidase Inhibition : Similar compounds have been reported to selectively inhibit monoamine oxidase (MAO), which is involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially benefiting neurodegenerative conditions .
  • Case Study : Research indicated that pyrazolo[1,5-a]pyrimidine derivatives significantly inhibited MAO-B with IC50 values lower than those of standard inhibitors .

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.

Synthetic Pathway Overview

  • Formation of the Pyrazolo[1,5-a]pyrimidine Core : The initial step involves the reaction of aminopyrazoles with biselectrophilic compounds.
  • Introduction of Functional Groups : Subsequent steps introduce chlorophenyl and sulfanyl groups through electrophilic aromatic substitution reactions.
  • Final Acetylation : The final product is obtained by acetylating the amine group.

Challenges in Synthesis

The synthesis can be challenging due to the need for precise control over reaction conditions to avoid unwanted side reactions. Optimization of reaction parameters such as temperature and solvent choice is crucial for achieving high yields.

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